REACTION_SMILES
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[BrH:26].[cH:1]1[c:2]([CH2:11][N:12]2[CH2:13][CH2:14][N:15]([c:18]3[cH:19][cH:20][c:21]([O:24][CH3:25])[cH:22][cH:23]3)[CH2:16][CH2:17]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2]([CH2:11][N:12]2[CH2:13][CH2:14][N:15]([c:18]3[cH:19][cH:20][c:21]([OH:24])[cH:22][cH:23]3)[CH2:16][CH2:17]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N2CCN(Cc3ccc4ccccc4c3)CC2)cc1
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Name
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Type
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product
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Smiles
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Oc1ccc(N2CCN(Cc3ccc4ccccc4c3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |